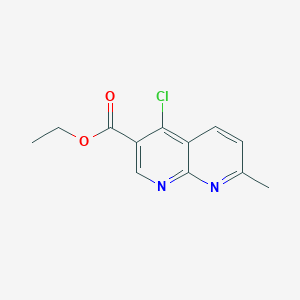

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate

Overview

Description

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate is a chemical compound with the CAS Number: 33331-57-6 . It has a molecular weight of 250.68 and its IUPAC name is ethyl 4-chloro-7-methyl [1,8]naphthyridine-3-carboxylate .

Synthesis Analysis

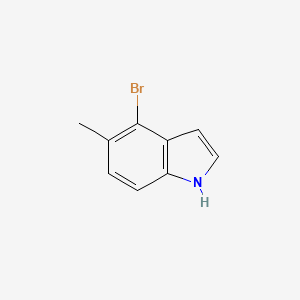

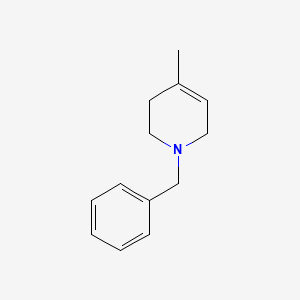

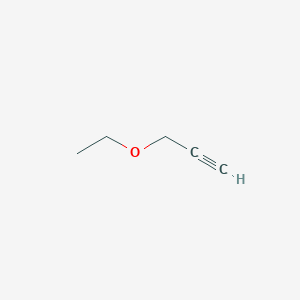

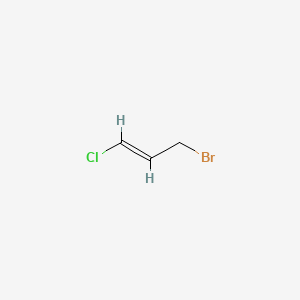

The synthesis of 1,8-naphthyridines, which includes Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate, has been a subject of research in recent years . The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate can be represented by the Inchi Code: 1S/C12H11ClN2O2/c1-3-17-12(16)9-6-14-11-8(10(9)13)5-4-7(2)15-11/h4-6H,3H2,1-2H3 .

Chemical Reactions Analysis

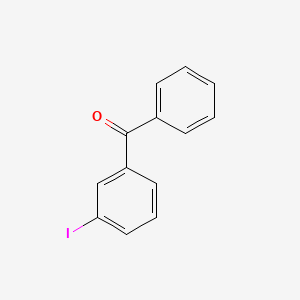

The reactivity of 1,8-naphthyridines, including Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate, has been studied with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Physical And Chemical Properties Analysis

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate is a powder with a melting point of 92-93°C .

Scientific Research Applications

Antibacterial Applications

1,8-Naphthyridines have been used in the development of antibacterial drugs. For example, Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market for the treatment of bacterial infections .

Clinical Investigations

Many more compounds containing 1,8-naphthyridine are under clinical investigations . These investigations aim to explore the potential of these compounds in treating various diseases.

Ligands

This class of heterocycles finds use as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex.

Light-Emitting Diodes

1,8-Naphthyridines are components of light-emitting diodes . These are used in various electronic devices like televisions, computer monitors, and smartphones.

Dye-Sensitized Solar Cells

1,8-Naphthyridines are used in dye-sensitized solar cells . These solar cells are a type of photovoltaic cell that converts visible light into electrical energy.

Molecular Sensors

1,8-Naphthyridines are used in the development of molecular sensors . These sensors can detect changes in the physical or chemical environment and produce a corresponding output signal.

Self-Assembly Host-Guest Systems

1,8-Naphthyridines are used in self-assembly host-guest systems . These systems involve the spontaneous organization of molecules into a structurally organized whole.

Medicinal Chemistry and Materials Science

Due to the wide applicability in medicinal chemistry and materials science, the development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .

Safety And Hazards

The safety information for Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

properties

IUPAC Name |

ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-3-17-12(16)9-6-14-11-8(10(9)13)5-4-7(2)15-11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTABMXYYNWMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441809 | |

| Record name | Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | |

CAS RN |

33331-57-6 | |

| Record name | Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

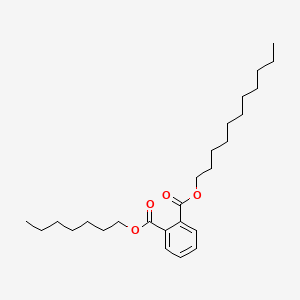

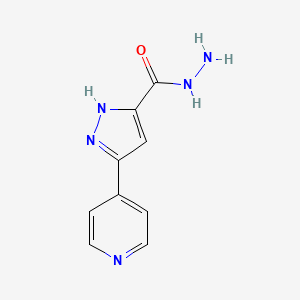

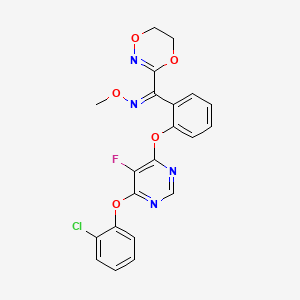

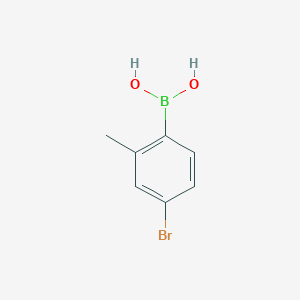

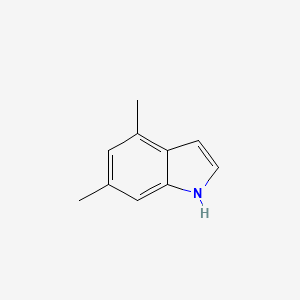

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)

![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)

![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)